4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
4-chloro-6-(trifluoromethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2S/c9-4-1-3(8(10,11)12)2-5-6(4)14-7(13)15-5/h1-2H,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPUGGXCOUAHGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)N)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine typically involves the reaction of 4-chloro-2-aminobenzenethiol with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can target the nitro group if present.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine has been explored for its anticancer properties. Studies indicate that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the thiazole moiety have shown promising activity against breast cancer (MCF-7), liver cancer (HepG2), and prostate cancer (PC3) cell lines. The presence of electron-withdrawing groups, such as chlorine and trifluoromethyl, enhances their efficacy by increasing lipophilicity and cellular uptake .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 5.71 | |
| Compound B | HepG2 | 6.14 | |
| Compound C | PC3 | 4.50 |
2. Antimicrobial Properties
The compound has also demonstrated notable antimicrobial activity. Recent studies have reported that thiazole derivatives exhibit potent activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic processes .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) | Reference |
|---|---|---|---|
| Compound D | E. coli | 12.5 | |
| Compound E | MRSA | 8.0 | |
| Compound F | Pseudomonas aeruginosa | 15.0 |
Agricultural Applications
3. Pesticidal Activity
The structural characteristics of this compound make it a candidate for developing new agrochemicals. Thiazole derivatives have been investigated for their insecticidal and fungicidal properties, showing effectiveness against common agricultural pests and pathogens. The trifluoromethyl group enhances the potency and selectivity of these compounds in targeting specific biological pathways in pests while minimizing toxicity to non-target organisms .
Material Science
4. Development of Functional Materials
In material science, thiazole-based compounds are being explored for their potential use in organic electronics and photonic devices due to their unique electronic properties. The incorporation of thiazole moieties into polymer matrices can enhance conductivity and stability, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .
Mechanism of Action
The mechanism of action of 4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to DNA and interfere with topoisomerase II, leading to DNA strand breaks and cell death . The trifluoromethyl group enhances its lipophilicity, allowing better cell membrane penetration and target interaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole Derivatives with Trifluoromethyl or Halogen Substituents
Key analogs include:
Key Observations :
- The trifluoromethyl group enhances lipophilicity and metabolic stability, making 5-(Trifluoromethyl)benzo[d]thiazol-2-amine a preferred scaffold for CNS-targeting drugs .
- Chloro substituents (e.g., in 4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine) increase electrophilicity, facilitating nucleophilic substitution reactions .
Benzothiazole-Pyrimidine Hybrid Derivatives
Hybrids combining benzothiazole and pyrimidine moieties exhibit enhanced biological activities. Examples from the APY series include:
Key Observations :
- APY7 (4-chlorophenyl substituent) achieves the highest yield (74%), suggesting electron-withdrawing groups enhance reaction efficiency .
- APY10 (thiophene substituent) shows reduced yield (55%), likely due to steric hindrance from the heterocyclic ring .
Thiadiazole and Triazole Analogs
Biological Activity
4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings and case studies.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₄ClF₃N₂S
- Molecular Weight : 232.63 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. Research has shown that compounds with similar structures exhibit significant activity against various bacterial strains, including multidrug-resistant pathogens.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 100 µg/mL |
| Similar Benzothiazoles | S. aureus | 50 µg/mL |
| Similar Benzothiazoles | K. pneumoniae | 75 µg/mL |
These results indicate that the thiazole ring's structural features significantly influence antimicrobial potency, suggesting that further modifications could enhance efficacy against resistant strains .
Antitubercular Activity
A review of new benzothiazole-based compounds has revealed promising antitubercular activity. For instance, derivatives exhibiting a strong binding affinity to the DprE1 protein have been identified as potential anti-tuberculosis agents. The binding affinity of these compounds is crucial for their efficacy against Mycobacterium tuberculosis, particularly in drug-resistant cases .
The biological activity of this compound is believed to involve several mechanisms:
- Covalent Bond Formation : The compound may act as an electrophilic warhead, forming covalent bonds with thiol groups in proteins, which can lead to cell death through mechanisms such as ferroptosis .
- Inhibition of Enzymatic Activity : It has been suggested that the compound inhibits key enzymes involved in bacterial metabolism and virulence, thereby reducing pathogenicity .
Case Studies
Several case studies have documented the biological effects of benzothiazole derivatives:
- Case Study on Antimicrobial Resistance : A study demonstrated that derivatives similar to this compound were effective in reducing resistance in Pseudomonas aeruginosa, a common pathogen in hospital settings .
- In Vivo Studies : In animal models, compounds with similar structures were tested for safety and efficacy. Results indicated low toxicity and significant therapeutic effects when administered intratracheally .
Q & A
Q. What are the optimized synthetic routes for 4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of substituted anilines with sodium thiocyanate in bromine/glacial acetic acid under stirring for 16 hours. Key steps include:
- Precursor preparation : Reacting 4-chloro-6-(trifluoromethyl)aniline with sodium thiocyanate in bromine/glacial acetic acid to form the thiazole ring .
- Purification : Precipitation via dilute NaOH and recrystallization from ethanol to achieve >80% yield.
- Critical factors : Excess bromine enhances cyclization efficiency, while prolonged reaction time (≥16 h) ensures complete ring closure. Lower yields occur if pH deviates from acidic conditions (pH 3–5) during precipitation .
Q. How is the compound characterized spectroscopically, and what analytical techniques resolve structural ambiguities?
- 1H/13C NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 150–160 ppm (C-F3 and C-Cl) confirm substitution patterns.
- Mass spectrometry : Molecular ion [M+H]+ at m/z 267.0 (calculated 267.02) validates purity.
- IR spectroscopy : Bands at 3300 cm⁻¹ (N-H stretch) and 1150 cm⁻¹ (C-F stretch) confirm functional groups .
- Troubleshooting : Use deuterated DMSO for NMR to prevent solvent interference. LCMS with acetonitrile gradients (4–100%) ensures >95% purity .
Q. What in vitro biological screening protocols are used to evaluate antimicrobial activity?
- Bacterial strains : Test against E. coli (Gram-negative) and S. aureus (Gram-positive) via broth microdilution (MIC values).
- Fungal strains : C. albicans susceptibility assessed using agar dilution (24–48 h incubation).
- Controls : Ciprofloxacin (bacteria) and fluconazole (fungi) as reference standards. Activity is considered significant if MIC ≤ 25 µg/mL .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Quantum chemical calculations : Density Functional Theory (DFT) at B3LYP/6-31G* level models reaction pathways.
- Reaction design : Simulate interactions at the C-2 amine group, which is susceptible to alkylation or acylation.
- Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data. For example, SN2 displacement at the chloro-substituted position shows ΔG‡ ~25 kcal/mol .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar analogs?
- Meta-analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines) to control for variability in MIC testing.
- Structure-activity relationship (SAR) : The trifluoromethyl group enhances lipophilicity (logP ~2.8), improving membrane permeability but reducing solubility. Analogues with Cl→Br substitution show 2-fold higher antifungal activity .
- Docking studies : Identify target binding pockets (e.g., fungal CYP51) to rationalize discrepancies in potency .
Q. How are kinetic studies designed to elucidate degradation pathways under physiological conditions?
- Hydrolysis studies : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC at 254 nm.
- Mechanistic insights : Pseudo-first-order kinetics reveal half-life (t₁/₂) of ~8 h, with primary degradation via amine oxidation to nitroso derivatives.
- Stabilization : Add antioxidants (e.g., ascorbic acid) to extend t₁/₂ to >24 h .
Q. What methodologies optimize regioselective functionalization of the benzothiazole core for drug discovery?
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the C-4 position, followed by quenching with electrophiles (e.g., DMF for formylation).
- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh3)4 and arylboronic acids introduce substituents at C-6 (yield: 60–85%) .
- Challenges : Steric hindrance from the trifluoromethyl group requires bulky ligands (e.g., XPhos) to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
